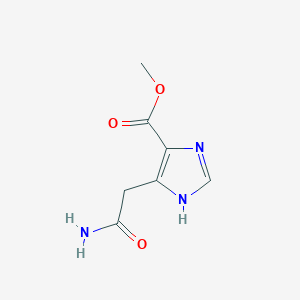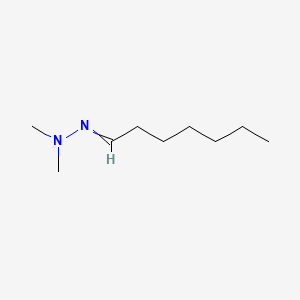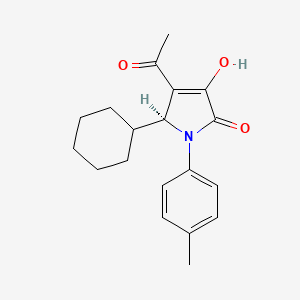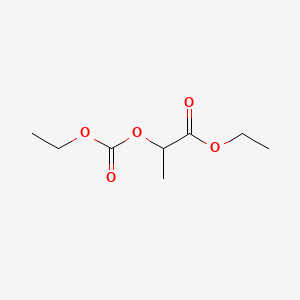![molecular formula C32H40O4 B13808487 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- CAS No. 61377-19-3](/img/structure/B13808487.png)
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is a complex organic compound with a unique structure It features a cyclobutanedione core with two bulky substituents, each containing a bis(1,1-dimethylethyl) group attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- typically involves the condensation of 3,4-bis(diphenylmethylene)-1,2-cyclobutanedione with appropriate reagents under specific conditions. For example, condensations with o-phenylenediamine under ionic and radical reaction conditions have been reported . These reactions yield products such as 1,2-bis(diphenylmethylene)-1,2-dihydrocyclobuta[b]quinoxaline and 7,8-bis(diphenylmethylene)-7,8-dihydrobenzo[b][1,4]diazocine-6,9(5H,10H)-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- can undergo various types of chemical reactions, including:
Condensation Reactions: As mentioned, it can react with o-phenylenediamine under ionic and radical conditions.
Common Reagents and Conditions
Common reagents for reactions involving this compound include o-phenylenediamine and other nucleophiles or electrophiles that can interact with the carbonyl groups. Reaction conditions may vary, but ionic and radical conditions have been explored .
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. Examples include dihydrocyclobuta[b]quinoxaline and dihydrobenzo[b][1,4]diazocine derivatives .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action for this compound would depend on the specific context in which it is used. Generally, its reactivity would be influenced by the presence of carbonyl groups and the steric effects of the bulky substituents. These features could affect how it interacts with other molecules, potentially influencing pathways and molecular targets in chemical or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclobutanedione: A simpler analog without the bulky substituents.
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Another related compound with similar substituents but a different core structure.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a cyclobutane core but different substituents.
Uniqueness
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is unique due to its combination of a cyclobutanedione core with two bulky, substituted cyclohexadienone rings. This structure imparts distinct steric and electronic properties, making it a valuable compound for specialized applications in research and potentially in industry.
Propriétés
Numéro CAS |
61377-19-3 |
|---|---|
Formule moléculaire |
C32H40O4 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
3,4-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutane-1,2-dione |
InChI |
InChI=1S/C32H40O4/c1-29(2,3)19-13-17(14-20(25(19)33)30(4,5)6)23-24(28(36)27(23)35)18-15-21(31(7,8)9)26(34)22(16-18)32(10,11)12/h13-16H,1-12H3 |
Clé InChI |
AZGREPHORDYXEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=O)C2=O)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



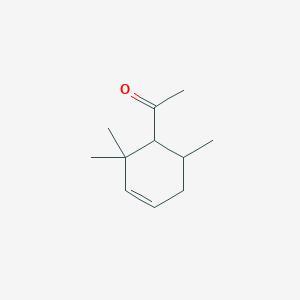
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
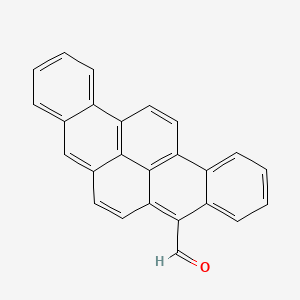


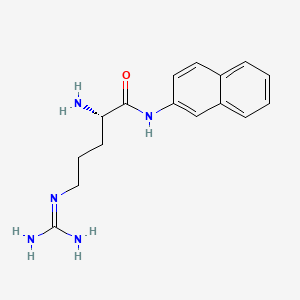
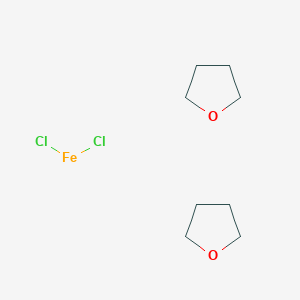
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
